molecular formula C11H11NOS2 B6417718 2-(thiophen-2-yl)-N-[(thiophen-3-yl)methyl]acetamide CAS No. 1058258-91-5

2-(thiophen-2-yl)-N-[(thiophen-3-yl)methyl]acetamide

Cat. No.: B6417718
CAS No.: 1058258-91-5
M. Wt: 237.3 g/mol
InChI Key: MDAKYRKXSLLKOX-UHFFFAOYSA-N
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Description

2-(thiophen-2-yl)-N-[(thiophen-3-yl)methyl]acetamide is an organic compound that belongs to the class of heterocyclic compounds known as thiophenes. Thiophenes are sulfur-containing five-membered aromatic rings that are widely used in various fields due to their unique chemical properties. This compound is of particular interest in the fields of medicinal chemistry and materials science due to its potential biological activities and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(thiophen-2-yl)-N-[(thiophen-3-yl)methyl]acetamide typically involves the following steps:

    Formation of the Acetamide Backbone: The starting material, 2-thiophen-2-yl acetic acid, is converted to its corresponding acyl chloride using thionyl chloride (SOCl2). This acyl chloride is then reacted with thiophen-3-ylmethylamine to form the desired acetamide.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Solvents such as dichloromethane (CH2Cl2) or tetrahydrofuran (THF) are commonly used. The reaction temperature is typically maintained at room temperature or slightly elevated to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(thiophen-2-yl)-N-[(thiophen-3-yl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced to form the corresponding thiol or thioether using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile or dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).

    Substitution: Electrophilic reagents such as bromine (Br2) or chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or thioethers.

    Substitution: Various substituted thiophenes depending on the electrophile used.

Scientific Research Applications

2-(thiophen-2-yl)-N-[(thiophen-3-yl)methyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities.

    Materials Science: The compound’s electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Chemical Biology: It can be used as a probe to study biological processes involving thiophene-containing compounds.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 2-(thiophen-2-yl)-N-[(thiophen-3-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-(thiophen-2-yl)acetamide: Lacks the thiophen-3-ylmethyl group, resulting in different chemical and biological properties.

    2-(thiophen-3-yl)acetic acid: Contains a carboxylic acid group instead of the acetamide group, leading to different reactivity and applications.

    3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene:

Uniqueness

2-(thiophen-2-yl)-N-[(thiophen-3-yl)methyl]acetamide is unique due to the presence of both thiophen-2-yl and thiophen-3-ylmethyl groups, which confer distinct electronic and steric properties. This dual thiophene structure enhances its potential for diverse applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-thiophen-2-yl-N-(thiophen-3-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NOS2/c13-11(6-10-2-1-4-15-10)12-7-9-3-5-14-8-9/h1-5,8H,6-7H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDAKYRKXSLLKOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(=O)NCC2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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